2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide
Overview
Description
“2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide” is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the phenyl and hydroxyphenyl groups. The final steps involve the formation of the thioether linkage and the attachment of the morpholinyl and trifluoromethyl-substituted phenyl groups.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions may target the triazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities.
Medicine
Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide” likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Phenyl-Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring.
Morpholinyl-Substituted Compounds: Compounds containing the morpholine ring, known for their biological activities.
Uniqueness
The uniqueness of “2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide” lies in its combination of functional groups, which may confer unique biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N5O3S/c28-27(29,30)18-10-11-22(34-12-14-38-15-13-34)21(16-18)31-24(37)17-39-26-33-32-25(20-8-4-5-9-23(20)36)35(26)19-6-2-1-3-7-19/h1-11,16,36H,12-15,17H2,(H,31,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVUZQHRMMTKQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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